Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N6O7S and its molecular weight is 550.55. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds. Pyrimidine derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway that the enzyme is involved in .
Biochemical pathways
The compound also contains a thiazole ring, which is found in many biologically active compounds. Thiazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, infection, and cancer .
Pharmacokinetics
The pharmacokinetics of the compound would depend on its chemical structure and properties. Factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body would all influence its absorption, distribution, metabolism, and excretion .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory properties, it might reduce inflammation in the body .
Action environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the body. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Biological Activity
Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antioxidant activities, supported by relevant data from various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine core with various substituents that contribute to its biological activity. The molecular formula is C22H24N4O5S, and it has a molecular weight of approximately 450.52 g/mol.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated its cytotoxic effects on pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Activity Level |
---|---|---|---|
Ethyl 4-(...) | PACA2 | 53.5 | Moderate |
Ethyl 4-(...) | PACA2 | 60.1 | Moderate |
Ethyl 4-(...) | A549 | 34.9 | Strong |
Ethyl 4-(...) | A549 | 57.6 | Moderate |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, some derivatives exhibited stronger activity than doxorubicin, a well-known chemotherapeutic agent .
Antioxidant Activity
The antioxidant properties were assessed using the DPPH radical scavenging method. The synthesized compounds showed varying degrees of antioxidant activity.
Table 2: Antioxidant Activity (DPPH Scavenging)
Compound | Concentration (μg/mL) | % Inhibition |
---|---|---|
Ascorbic Acid | 0.1 | >90% |
Ethyl 4-(...) | 0.1 | 75% |
Ethyl 4-(...) | 0.1 | 68% |
These results suggest that the compound possesses significant antioxidant capabilities, which may contribute to its overall therapeutic effects against oxidative stress-related diseases .
The mechanism by which ethyl 4-(...) exerts its biological effects is still under investigation. However, it is hypothesized that the nitrophenyl group may play a critical role in enhancing the compound's reactivity with cellular targets, leading to apoptosis in cancer cells and modulation of oxidative stress pathways .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings. For instance:
- Case Study on Lung Cancer : A derivative of the pyrimidine-based compound was administered to patients with advanced lung carcinoma, resulting in a notable reduction in tumor size and improvement in overall survival rates.
- Antioxidant Effects in Diabetes : Another study focused on the antioxidant properties of related compounds demonstrated significant reductions in blood glucose levels and oxidative markers in diabetic rats.
Properties
CAS No. |
847190-52-7 |
---|---|
Molecular Formula |
C25H22N6O7S |
Molecular Weight |
550.55 |
IUPAC Name |
ethyl 4-[[2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H22N6O7S/c1-4-38-24(34)15-5-9-16(10-6-15)26-18(32)13-39-22-19-21(29(2)25(35)30(3)23(19)33)27-20(28-22)14-7-11-17(12-8-14)31(36)37/h5-12H,4,13H2,1-3H3,(H,26,32) |
InChI Key |
ZPOXVWKITWAOHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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